BenchChemオンラインストアへようこそ!

H-2',6'-dimethyltyrosine-Tic-OH

Opioid receptor pharmacology Structure-activity relationship (SAR) Radioligand binding assay

H-2',6'-dimethyltyrosine-Tic-OH (synonym: H-Dmt-Tic-OH; CHEMBL571492) is a synthetic dipeptide composed of 2',6'-dimethyl-L-tyrosine (Dmt) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). It functions as a highly potent and exceptionally selective delta (δ)-opioid receptor antagonist, exhibiting a δ-receptor binding affinity (Kiδ) of 0.022 nM and a μ/δ selectivity ratio (Kiμ/Kiδ) of 150,000.

Molecular Formula C21H24N2O4
Molecular Weight 368.4 g/mol
Cat. No. B10849010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-2',6'-dimethyltyrosine-Tic-OH
Molecular FormulaC21H24N2O4
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)O)N)C)O
InChIInChI=1S/C21H24N2O4/c1-12-7-16(24)8-13(2)17(12)10-18(22)20(25)23-11-15-6-4-3-5-14(15)9-19(23)21(26)27/h3-8,18-19,24H,9-11,22H2,1-2H3,(H,26,27)/t18-,19-/m0/s1
InChIKeyQBLVXTMPLLWZDE-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-2',6'-Dimethyltyrosine-Tic-OH (H-Dmt-Tic-OH): Ultra-Selective Delta-Opioid Dipeptide Antagonist for Receptor Pharmacology


H-2',6'-dimethyltyrosine-Tic-OH (synonym: H-Dmt-Tic-OH; CHEMBL571492) is a synthetic dipeptide composed of 2',6'-dimethyl-L-tyrosine (Dmt) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). It functions as a highly potent and exceptionally selective delta (δ)-opioid receptor antagonist, exhibiting a δ-receptor binding affinity (Kiδ) of 0.022 nM and a μ/δ selectivity ratio (Kiμ/Kiδ) of 150,000 [1]. The Dmt-Tic pharmacophore represents a cornerstone in opioid peptide design, and H-Dmt-Tic-OH is the foundational dipeptide from which numerous N- and C-terminally modified analogs with tailored pharmacological profiles have been derived [1].

Why H-Tyr-Tic-OH or Other In-Class Dipeptides Cannot Substitute for H-2',6'-Dimethyltyrosine-Tic-OH


The 2',6'-dimethyl substitution on the tyrosine residue (Dmt) is the critical structural determinant that distinguishes H-Dmt-Tic-OH from its parent compound H-Tyr-Tic-OH and from other Tyr-Tic-based dipeptide antagonists. Without the two methyl groups, δ-receptor affinity drops by approximately 8,700-fold and δ-selectivity collapses by roughly 1,000-fold [1]. Furthermore, peptides containing a Tic residue at position 2—including H-Dmt-Tic-OH—are susceptible to spontaneous diketopiperazine (DKP) formation in solution, leading to loss of binding activity; this intrinsic instability means that procurement, storage, and experimental handling conditions directly determine whether the compound retains its extraordinary in vitro properties or degrades into an inactive cyclic byproduct [2]. Simple substitution with the N-methylated analog N,N-Me2-Dmt-Tic-OH resolves the stability problem but incurs a measurable trade-off in δ-affinity and receptor selectivity [2].

Quantitative Differentiation Evidence for H-2',6'-Dimethyltyrosine-Tic-OH Against Closest Analogs


Delta-Receptor Binding Affinity: 8,700-Fold Gain Over the Tyr-Tic Parent Dipeptide

The 2',6'-dimethyl substitution on the N-terminal tyrosine residue produces a profound enhancement in δ-opioid receptor affinity. H-Dmt-Tic-OH exhibits a Kiδ of 0.022 nM, representing an 8,700-fold improvement in affinity relative to its direct parent compound H-Tyr-Tic-OH when evaluated under the same experimental conditions [1]. This affinity gain is attributed to the conformational restriction imposed by the two ortho-methyl groups, which limits rotational flexibility of the Tyr side chain and pre-organizes the pharmacophore into the bioactive conformation required for δ-receptor binding [1].

Opioid receptor pharmacology Structure-activity relationship (SAR) Radioligand binding assay

Delta-vs-Mu Selectivity: 150,000-Fold Discrimination and 1,000-Fold Selectivity Gain Over Parent

H-Dmt-Tic-OH achieves a μ/δ selectivity ratio (Kiμ/Kiδ) of 150,000, the highest ever recorded for any opioid molecule at the time of its discovery [1]. This represents a 1,000-fold enhancement in δ-selectivity compared to H-Tyr-Tic-OH, which itself was already a δ-preferring antagonist [1]. In practical terms, H-Dmt-Tic-OH's Kiμ values exceed 3.3 nM in standard radioligand displacement assays, yielding a selectivity window that dramatically exceeds that of the non-peptide δ-antagonist naltrindole, against which the Dmt-Tic peptides were explicitly noted to exhibit greater potency [1]. Importantly, N-terminal methylation (N,N-Me2-Dmt-Tic-OH) reduces this selectivity to 20,000—a 7.5-fold erosion—while also moderately decreasing δ-affinity (Kiδ = 0.12 nM) [2].

Receptor selectivity Delta opioid receptor Off-target profiling

In Vivo Systemic Delta Antagonist Activity: The Only Dipeptide Active After Peripheral Administration

When evaluated in a mouse antinociception model, H-Dmt-Tic-OH (DTOH) administered peripherally via intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) routes at doses of 10–40 mg/kg significantly reduced the antinociceptive effect of the selective δ-agonist [D-Ala2]deltorphin II (DEL). In direct contrast, the closely related tripeptide analog H-Dmt-Tic-Ala-OH (DTAOH) completely failed to produce δ-antagonism following any systemic route of administration, despite both compounds being effective δ-antagonists when administered centrally via intracerebroventricular (i.c.v.) injection at 0.5–2.0 nmol [1]. This demonstrates that the dipeptide H-Dmt-Tic-OH possesses a unique combination of physicochemical properties enabling blood-brain barrier penetration that is absent in the tripeptide homolog.

In vivo pharmacology Blood-brain barrier penetration Systemic administration

Functional Delta Antagonism on Mouse Vas Deferens: Baseline Potency vs. N-Methylated Derivatives

In the mouse vas deferens (MVD) functional bioassay—a standard tissue preparation for assessing δ-opioid activity—H-Dmt-Tic-OH exhibits δ-antagonist potency with a pA2 value of 8.2 and an apparent antagonist equilibrium constant Ke of 5.7 nM [1]. While N-terminal mono- and di-methylation of H-Dmt-Tic-OH enhances functional antagonism (N-Me-Dmt-Tic-OH: pA2 = 8.5, Ke = 2.8 nM; N,N-Me2-Dmt-Tic-OH: pA2 = 9.4, Ke = 0.28 nM), these gains are accompanied by reduced δ-binding affinity and selectivity [1]. H-Dmt-Tic-OH thus occupies a unique position as the non-methylated reference standard: it provides the highest δ-selectivity and affinity within the Dmt-Tic series while retaining robust, quantifiable functional antagonism suitable for tissue-based pharmacological studies.

Functional bioassay Mouse vas deferens (MVD) Delta antagonism potency

Structural Stability Liability: Diketopiperazine Formation vs. N-Methylated Rescue Analog

A well-documented limitation of H-Dmt-Tic-OH is its susceptibility to spontaneous intramolecular cyclization to form a diketopiperazine (DKP) when the Tic residue occupies position 2 of the peptide sequence [1]. This degradation pathway, which proceeds via nucleophilic attack of the N-terminal amine on the Tic carbonyl, results in loss of opioid receptor binding activity and has been cited as a cause of reduced experimental reliability across replicate studies [2]. The N,N-dimethylated analog N,N-Me2-Dmt-Tic-OH was specifically designed to block this degradation route and demonstrated markedly improved storage stability; however, this modification reduced δ-affinity from Kiδ = 0.022 nM to 0.12 nM and decreased selectivity from 150,000 to 20,000 [1]. H-Dmt-Tic-OH thus represents the highest-affinity, highest-selectivity option within the series, but its procurement value is maximized only when paired with appropriate handling protocols (anhydrous solvents, low-temperature storage, freshly prepared solutions) to mitigate DKP formation.

Peptide stability Diketopiperazine formation Storage conditions

Binding Mode Uniformity: One-Site Receptor Model vs. Two-Site Complexity of Tripeptide Homologs

Statistical analysis of homologous competition binding data reveals that H-Dmt-Tic-OH conforms to a one-site receptor binding model with excellent goodness-of-fit (η = 0.939–0.987), indicating a homogeneous population of binding interactions with the δ-receptor [1]. In contrast, the tripeptide homolog H-Dmt-Tic-Ala-OH—and the carboxy-terminal alcohol H-Dmt-Tic-ol—best fit two-site binding models (η = 0.708–0.801; F = 18.9–26.0; p < 0.0001), suggesting heterogeneous binding modes or receptor conformations [1]. This simpler, uniform binding behavior of H-Dmt-Tic-OH facilitates more straightforward interpretation of pharmacological data and makes it a superior reference compound for competitive binding assays where a single, well-defined binding site is desirable.

Receptor binding model Homogeneous binding Data interpretation

Optimal Research Application Scenarios for H-2',6'-Dimethyltyrosine-Tic-OH


δ-Opioid Receptor Radioligand Development and Binding Assay Standardization

The combination of sub-picomolar δ-affinity (Kiδ = 0.022 nM), 150,000-fold μ/δ selectivity, and a clean one-site binding model makes H-Dmt-Tic-OH an ideal precursor for tritiated or iodinated radioligand development. Its tritiated derivative [3H]Dmt-Tic-OH has been successfully prepared with high specific radioactivity (44.67 Ci/mmol), enabling high-sensitivity δ-receptor autoradiography and saturation binding studies [1]. The tritiated form serves as a δ-antagonist radioligand with binding characteristics superior to those of [3H]naltrindole in terms of selectivity, providing a cleaner signal in tissues co-expressing μ and δ receptors.

In Vivo δ-Opioid Receptor Antagonism Without Central Catheterization

H-Dmt-Tic-OH is uniquely positioned among dipeptide δ-antagonists for in vivo studies requiring systemic administration. Its demonstrated ability to cross the blood-brain barrier and antagonize centrally mediated δ-opioid antinociception after i.p., s.c., or i.v. dosing (10–40 mg/kg) eliminates the need for i.c.v. cannulation [2]. This property is absent in the tripeptide analog H-Dmt-Tic-Ala-OH and represents a critical differentiator for behavioral pharmacology, pain research, and studies of δ-receptor function in freely moving animals.

Parent Scaffold for Structure-Activity Relationship (SAR) Studies on the Dmt-Tic Pharmacophore

As the non-methylated, C-terminal free-acid parent compound, H-Dmt-Tic-OH provides the highest δ-affinity and selectivity baseline against which all N-alkylated, C-terminally modified, or chirally altered Dmt-Tic analogs are benchmarked [3]. Medicinal chemistry programs seeking to derivatize the pharmacophore—for example, to modulate efficacy (antagonist to agonist conversion), introduce fluorescent labels, or append chemosensitizing moieties—should use H-Dmt-Tic-OH as the reference standard to quantify the pharmacological cost of each structural modification.

δ-Opioid Receptor Inverse Agonism and Constitutive Activity Studies

H-Dmt-Tic-OH has been characterized as an inverse agonist at constitutively active mutant δ-opioid receptors, in contrast to TIPP (H-Tyr-Tic-Phe-Phe-OH) which behaved as an agonist in the same assay system, and naltrindole which was largely inactive [4]. This functional profile makes H-Dmt-Tic-OH a preferred tool compound for investigating basal δ-receptor signaling, receptor reserve, and the molecular mechanisms governing ligand efficacy at G-protein-coupled receptors.

Quote Request

Request a Quote for H-2',6'-dimethyltyrosine-Tic-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.